Glycyl-leucyl-glycyl-glycine

Description

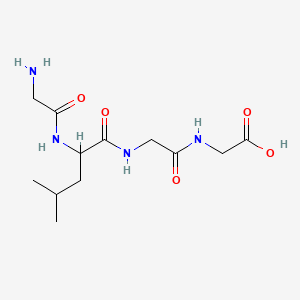

Structure

3D Structure

Properties

CAS No. |

7325-21-5 |

|---|---|

Molecular Formula |

C12H22N4O5 |

Molecular Weight |

302.33 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1 |

InChI Key |

OTEWWRBKGONZBW-QMMMGPOBSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

Other CAS No. |

7325-21-5 |

sequence |

GLGG |

Synonyms |

GLGG Gly-Leu-Gly-Gly glycyl-leucyl-glycyl-glycine |

Origin of Product |

United States |

Foundational & Exploratory

Section 1: Molecular Identity & Physicochemical Properties

Title: Technical Whitepaper: Gly-Leu-Gly-Gly (GLGG) – Physicochemical Characterization, Synthesis, and Bioanalytical Applications

Executive Summary This technical guide provides a comprehensive analysis of the tetrapeptide Gly-Leu-Gly-Gly (GLGG) . Unlike the commonly cited tripeptide Leu-Gly-Gly or the ADC linker Gly-Gly-Phe-Gly (GGFG), GLGG represents a distinct structural motif often utilized as a spacer in bioconjugation and a substrate for specific metalloproteinases (MMPs). This document details its precise molecular weight calculations, solid-phase synthesis protocols, mass spectrometry fragmentation patterns, and functional applications in drug development.

The accurate characterization of GLGG requires distinguishing it from isomeric or similar sequences. The inclusion of Leucine (Leu) introduces a hydrophobic side chain into the otherwise flexible, hydrophilic Glycine (Gly) backbone, creating a specific recognition site for proteolytic enzymes.

Table 1: Physicochemical Data Profile

| Property | Value / Description |

| Sequence | Gly-Leu-Gly-Gly (N-to-C terminus) |

| Empirical Formula | C₁₂H₂₂N₄O₅ |

| Monoisotopic Mass | 302.1591 Da |

| Average Molecular Weight | 302.33 g/mol |

| Isoelectric Point (pI) | ~5.97 (Theoretical) |

| Hydrophobicity | Amphipathic (Leu residue provides localized hydrophobicity) |

| Solubility | High in H₂O; moderate in MeOH/ACN mixtures |

Calculated Mass Verification:

-

Residue Composition: 3 × Gly (57.02 Da) + 1 × Leu (113.08 Da) + H₂O (18.01 Da) = 302.15 Da.

-

Structural Significance: The C₁₂ carbon skeleton is critical for validating LC-MS peaks, distinguishing GLGG from isobaric impurities (e.g., Ile-containing variants) via retention time shifts.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Strategy

Synthesis of GLGG is best achieved using Fmoc chemistry on a Wang or 2-Chlorotrityl chloride resin. The primary challenge is not steric hindrance—as Glycine is unhindered—but rather the potential for aggregation or "difficult sequences" if the peptide is part of a longer chain. For the tetrapeptide itself, standard protocols suffice.

Protocol: Fmoc-SPPS of H-Gly-Leu-Gly-Gly-OH

-

Resin Loading (C-Terminal Gly):

-

Use Fmoc-Gly-Wang resin (loading 0.6–0.8 mmol/g).

-

Why: Wang resin allows for the generation of a C-terminal acid upon TFA cleavage, essential for standard GLGG production.

-

-

Deprotection (Fmoc Removal):

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycles: 2 × 5 min.

-

Validation: Monitor UV absorbance at 301 nm (dibenzofulvene-piperidine adduct) to ensure complete deprotection.

-

-

Coupling Cycles (Iterative):

-

Activator: HBTU/HOBt or DIC/Oxyma (0.5 M in DMF).

-

Base: DIPEA (2.0 eq relative to AA).

-

Stoichiometry: 4-fold excess of Fmoc-AA (Fmoc-Gly-OH, Fmoc-Leu-OH).

-

Critical Step: The Leu-Gly coupling can be slower due to the bulky isobutyl side chain of Leucine. Extend coupling time to 45 min for this step.

-

-

Cleavage & Work-up:

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Duration: 2 hours at room temperature.[1]

-

Precipitation: Cold diethyl ether (-20°C).

-

Purification: RP-HPLC (C18 column), Gradient 0–30% ACN in 0.1% TFA over 20 min.

-

Section 3: Mass Spectrometry & Analytical Validation

Analytical validation relies on Electrospray Ionization (ESI) paired with Tandem Mass Spectrometry (MS/MS). The fragmentation pattern of GLGG is distinct due to the Leucine residue.

Fragmentation Logic (MS/MS)

In positive ion mode (ESI+), the precursor ion is [M+H]⁺ = 303.16 m/z . Collision-Induced Dissociation (CID) yields characteristic b-ions (N-terminal) and y-ions (C-terminal).

-

y-ion series: Charge retained on C-terminus.

-

y₁: Gly (76.04 m/z)

-

y₂: Gly-Gly (133.06 m/z)

-

y₃: Leu-Gly-Gly (246.15 m/z) – Dominant Peak

-

-

b-ion series: Charge retained on N-terminus.

-

b₂: Gly-Leu (171.11 m/z)

-

b₃: Gly-Leu-Gly (228.13 m/z)

-

Scientific Insight: The cleavage of the Leu-Gly bond is energetically favorable. High-resolution studies on GLGG-Lys derivatives have shown that the protonated amide group can facilitate specific backbone cleavages, making the y₃ ion (246 m/z) a critical diagnostic marker for confirming the sequence order (distinguishing G-L-G-G from L-G-G-G).

Figure 1: MS/MS Fragmentation pathway for Gly-Leu-Gly-Gly [M+H]+ showing primary dissociation events.[2]

Section 4: Functional Applications in Drug Development

The GLGG sequence is not merely a spacer; it is a functional motif used in Antibody-Drug Conjugates (ADCs) and Prodrug design .

Cleavable Linker in ADCs

GLGG serves as a protease-cleavable linker, similar to the well-known Val-Cit or Gly-Gly-Phe-Gly (GGFG) linkers.

-

Mechanism: The linker is stable in blood plasma but is cleaved by lysosomal enzymes (e.g., Cathepsin B or specific MMPs) upon endocytosis into the tumor cell.

-

Advantage: The Leucine residue provides sufficient hydrophobicity to fit into the enzyme's active site pocket (S2 subsite), while the Glycine residues ensure flexibility, preventing steric clash between the bulky antibody and the cytotoxic payload.

Metalloproteinase (MMP) Substrate

Matrix Metalloproteinases (MMPs), which are overexpressed in tumor microenvironments, show specificity for Leu-Gly bonds.

-

Specificity: MMP-2 and MMP-9 can cleave peptides containing the Gly-Leu motif.

-

Application: GLGG is used in the design of fluorogenic substrates (e.g., FRET probes) to detect MMP activity in biological fluids. The cleavage of the Gly-Leu bond separates a quencher from a fluorophore, generating a signal.

Figure 2: Mechanism of Action for GLGG-based Antibody-Drug Conjugates (ADCs).

References

-

PubChem. (2025).[3] Gly-Leu-Gly-Gly Compound Summary. National Library of Medicine. Link

-

Siu, C. K., et al. (2014).[1] "Comprehensive Analysis of Gly-Leu-Gly-Gly-Lys Peptide Dication Structures and Cation-Radical Dissociations." The Journal of Physical Chemistry A. Link

-

Dubowchik, G. M., & Firestone, R. A. (1998).[4] "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioorganic & Medicinal Chemistry Letters. Link

-

Google Patents. (2023). Antibody-polymer-drug conjugates (US11801307B2). Link

-

ResearchGate. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Link

Sources

Technical Guide: Isoelectric Point Determination for the GLGG Linker Peptide

Executive Summary

The tetrapeptide Gly-Leu-Gly-Gly (GLGG) is a critical spacer and cleavable linker utilized extensively in antibody-drug conjugates (ADCs) and fusion protein engineering. Its physicochemical behavior, specifically its Isoelectric Point (pI) , dictates its solubility profile, conjugation efficiency, and purification strategy.

This guide provides a rigorous methodology for calculating the pI of GLGG. Unlike standard textbook approximations, this protocol utilizes the Bjellqvist algorithm , the industry standard for peptide characterization, to account for the specific electronic environments of terminal residues in a peptide chain.

Physicochemical Analysis of GLGG

To accurately calculate the pI, we must first deconstruct the peptide into its constituent ionizable groups. The pI is the pH at which the net charge of the molecule is zero (

Sequence Deconstruction

-

Sequence:

-

Residue Analysis:

-

Glycine (G): Non-polar, neutral side chain (

). -

Leucine (L): Non-polar, hydrophobic side chain (

). -

Termini: The peptide contains a free N-terminal amine and a free C-terminal carboxyl.

-

Ionizable Group Identification

In the GLGG tetrapeptide, the side chains are non-ionizable within the standard aqueous pH range (0–14). Therefore, the pI is determined solely by the ionization states of the N-terminus and C-terminus.

| Group | Location | Type | Charge (Low pH) | Charge (High pH) |

| N-Terminus (Gly) | Base | |||

| C-Terminus (Gly) | Acid | |||

| Side Chains | Leu, Gly | Neutral |

Theoretical Framework: The Henderson-Hasselbalch Equation[2][3][4]

The ionization state of each group is governed by the Henderson-Hasselbalch equation. For a peptide with

The Importance of pKa Selection (Bjellqvist vs. Textbook)

A common error in drug development is using free amino acid pKa values for peptides. In a peptide bond, the inductive effects of neighboring carbonyl groups shift the pKa values of the termini significantly.

-

Textbook (Free Amino Acid): Glycine

, -

Bjellqvist (Peptide Specific): N-terminal Glycine is more acidic; C-terminal Glycine is less acidic.

Table 1: pKa Value Sets for GLGG Calculation

| Ionizable Group | Standard (Free AA) | Bjellqvist (Peptide) [1] | Effect on Calculation |

| N-Term (Gly) | 9.60 | 7.50 | Significant shift lower |

| C-Term (Gly) | 2.34 | 3.70 | Significant shift higher |

Note: The Bjellqvist values are used by Expasy ProtParam and are the gold standard for proteomic characterization.

Calculation Protocol

The Simplified Method (Diprotic System)

Because GLGG has no ionizable side chains, it behaves as a diprotic zwitterion . The pI is simply the average of the two relevant pKa values.[1][3][5][6]

Using Bjellqvist Values:

The Iterative Algorithm (Universal Method)

For rigorous validation, especially if the peptide is modified or part of a larger construct, we use an iterative "bracketing" algorithm. This method calculates the net charge at varying pH levels until

Algorithm Logic Flow

The following diagram illustrates the logic used in computational pI determination tools (like Expasy or EMBOSS).

Figure 1: Iterative algorithm for isoelectric point determination. This logic ensures accuracy even for complex peptides with multiple side chains.

Experimental Validation Data

To validate the calculated pI of 5.60 , we simulate the titration curve. The table below demonstrates the net charge of GLGG across the pH spectrum using Bjellqvist pKa values (

Table 2: Net Charge vs. pH for GLGG

| pH | N-Term Charge ( | C-Term Charge ( | Net Charge | State |

| 2.0 | +1.00 | -0.02 | +0.98 | Cationic |

| 3.7 | +1.00 | -0.50 | +0.50 | Buffered (pK1) |

| 4.0 | +1.00 | -0.67 | +0.33 | Cationic |

| 5.0 | +0.99 | -0.95 | +0.04 | Near Neutral |

| 5.6 | +0.98 | -0.98 | 0.00 | Isoelectric (pI) |

| 6.0 | +0.97 | -0.99 | -0.02 | Anionic |

| 7.5 | +0.50 | -1.00 | -0.50 | Buffered (pK2) |

| 9.0 | +0.03 | -1.00 | -0.97 | Anionic |

Interpretation for Drug Development

-

Purification: At pH 5.6, GLGG has minimum solubility and will not migrate in an electric field (isoelectric focusing). To dissolve GLGG effectively for conjugation, use a buffer at least 1-2 pH units away from the pI (e.g., pH 8.0 or pH 3.0).

-

Conjugation: If conjugating the N-terminus (e.g., via NHS-ester chemistry), the reaction is pH-dependent. At pH 5.6, the amine is fully protonated (

) and non-nucleophilic. You must raise the pH to near 7.5–8.0 to generate enough free amine (

Advanced Considerations: The Linker Context

In ADC development, GLGG is rarely free; it is usually a linker between a cytotoxic payload and an antibody.

-

C-Terminal Amidation: If the C-terminus is amidated (e.g., conjugated to a payload amine), the acidic

is lost. The pI shifts drastically to the alkaline region ( -

N-Terminal Conjugation: If the N-terminus is conjugated to the antibody (e.g., via a maleimide-linker), the basic amine is lost. The peptide becomes acidic (pI determined by the C-terminus, ~3.7).

Critical Rule: Always recalculate pI based on the conjugated state of the peptide, not the free peptide, when designing formulation buffers.

References

-

Bjellqvist, B., et al.[2][7] "The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences." Electrophoresis 14.1 (1993): 1023-1031. Link

-

Hermanson, G. T. "Bioconjugate Techniques."[8] Academic Press, 3rd Edition (2013). Chapter 1: Functional Targets. Link

-

Gasteiger, E., et al. "Protein Identification and Analysis Tools on the ExPASy Server." The Proteomics Protocols Handbook (2005): 571-607. Link

Sources

- 1. aklectures.com [aklectures.com]

- 2. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reference points for comparisons of two-dimensional maps of proteins from different human cell types defined in a pH scale where isoelectric points correlate with polypeptide compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

The Zwitterionic Nature of Glycyl-leucyl-glycyl-glycine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the zwitterionic structure of the tetrapeptide Glycyl-leucyl-glycyl-glycine (Gly-Leu-Gly-Gly). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a basic definition to offer a comprehensive understanding of the physicochemical principles governing this crucial structural feature, its experimental validation, and its implications in biotechnological applications.

Foundational Principles: The Genesis of the Zwitterion in Peptides

A zwitterion is a molecule that contains an equal number of positive and negative charges, resulting in a net charge of zero.[1] In peptides, this phenomenon arises from the presence of at least two ionizable groups: the α-amino group at the N-terminus and the α-carboxyl group at the C-terminus.[2]

The protonation state of these groups is dictated by the pH of the surrounding environment and their respective acid dissociation constants (pKa values). The α-carboxyl group is acidic, with a typical pKa value in the range of 1.8 to 2.4 for the C-terminal residue of a peptide, while the α-amino group is basic, with a typical pKa for the N-terminal residue falling between 8.8 and 9.7.

At a sufficiently low pH, both the amino and carboxyl groups are protonated, resulting in a net positive charge (cationic form). Conversely, at a high pH, both groups are deprotonated, leading to a net negative charge (anionic form). The zwitterionic form, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-), predominates at a pH value between the pKa of the carboxyl group and the pKa of the amino group.

The following diagram illustrates the pH-dependent equilibrium of a peptide, showcasing the transition between its cationic, zwitterionic, and anionic forms.

Caption: Workflow for pKa and pI determination via potentiometric titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide powerful insights into the structure of peptides at an atomic level, confirming their zwitterionic state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms are highly sensitive to their electronic environment. The protonation state of the N-terminal amino group and the C-terminal carboxyl group significantly influences the chemical shifts of nearby nuclei (¹H, ¹³C, ¹⁵N). For instance, the ¹³C chemical shift of a carboxylate carbon is typically found at a different frequency compared to a protonated carboxylic acid. [3][4]Similarly, the chemical shifts of protons and nitrogen in the amino group will change upon protonation. [5]By acquiring NMR spectra at different pH values, one can monitor the changes in chemical shifts and thereby determine the pKa values of the ionizable groups.

X-ray Crystallography: This technique provides a definitive three-dimensional structure of a molecule in its crystalline state. [6][7]If a peptide crystallizes in its zwitterionic form, the X-ray diffraction data will reveal the presence of a negatively charged carboxylate group and a positively charged ammonium group, confirming the zwitterionic structure in the solid phase. [8][9]

Significance in Drug Development and Research

The zwitterionic nature of peptides like Gly-Leu-Gly-Gly has profound implications for their application in drug development and various research fields.

-

Solubility and Bioavailability: Zwitterionic peptides often exhibit high water solubility due to their charged nature, which can be advantageous for formulation and delivery. [10]Their solubility is typically at a minimum at their isoelectric point.

-

Biocompatibility and Reduced Non-Specific Binding: The net neutral charge and high hydration capacity of zwitterionic peptides can lead to reduced non-specific protein adsorption, a desirable property for in vivo applications to minimize immune responses and improve circulation times. [11][12]* Drug Delivery Systems: Zwitterionic peptides and polymers are being explored as components of drug delivery systems, where their properties can be harnessed to improve the pharmacokinetic profiles of conjugated drugs. [10][13][14]* Biochemical Buffers: Simple peptides, due to their well-defined pKa values, can serve as biological buffers in experimental systems.

Conclusion

The zwitterionic structure of this compound is a fundamental characteristic that dictates its physicochemical properties and, consequently, its behavior in biological and pharmaceutical contexts. A thorough understanding of its isoelectric point and the pH-dependent charge states is crucial for researchers and drug development professionals. While experimental data for this specific tetrapeptide is limited, a robust theoretical framework combined with established experimental methodologies provides a clear pathway for its characterization and informed application.

References

- Study.com. (n.d.). Zwitterion | Definition, Structure & Properties.

- Westin, J. (n.d.). Complete MCAT Amino Acids Proteins Guide.

- Hunt, I. (n.d.). Ch27 pKa and pI values.

- Pearson. (2024, April 5). Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu....

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 750, Glycine.

- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.

- Lin, Z., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Journal of Animal Science and Biotechnology.

- Verzijl, T., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters.

- Habenstein, B., et al. (2018).

- Cui, Z., et al. (2024). Zwitterionic Peptides: From Mechanism, Design Strategies to Applications.

- Getz, T. M., & Van Vranken, D. L. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers.

- Hnátková, T., et al. (n.d.). An exploration of the effect of the closest neighbor amino acid on the pKa value of side-chain of histidine. Masaryk University.

- Kozlowski, L. P. (2021). IPC 2.

- Leah4sci. (2024, April 16). Peptide Isoelectric Point with pI Shortcut [Video]. YouTube.

- Thurlkill, R. L., et al. (2006). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science.

- Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).

- Tanaka, H., et al. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. Crystal Growth & Design.

- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.

- ZwitterCo. (2025, August 25). Zwitterions in Drug Delivery.

- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

- Nishiyama, Y., et al. (2007). The amide proton NMR chemical shift and hydrogen-bonded structure of peptides and polypeptides in the solid state as studied by high-frequency solid-state 1H NMR. Journal of Magnetic Resonance.

- CD Formulation. (n.d.). X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides.

- Kiso, Y., & Yajima, H. (1992). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry.

- Li, Y., et al. (2025). Zwitterionic Internalizable Peptide-Drug Conjugates: Tumor-Selective Ultrafast Uptake and Transcytosis for Enhanced Antitumor Therapy. Small.

- Perez-Riverol, Y., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.

- Jho, Y., et al. (2021). Role of pKA in Charge Regulation and Conformation of Various Peptide Sequences. Polymers.

- Monfared, M. (2019, February 6). Calculating the pI of a peptide - Ch 3 #11b [Video]. YouTube.

- Kozlowski, L. P. (n.d.). IPC 2.0 (isoelectric point calculator).

- Cui, Z., et al. (2024). Zwitterionic Peptides: From Mechanism, Design Strategies to Applications.

- Physics Forums. (2009, November 19). Affect of adjacent amino acids on pKa values.

- Mtoz Biolabs. (n.d.). X-Ray Powder Diffraction Analysis of Peptide Drug.

- Quora. (2020, September 10). Why do the pK values of ionizable groups differ between free amino acids and amino acid residues in polypeptides?.

- Al-Hajaj, N., et al. (2023).

- Vibzzlab. (2022, September 25). Glycine: Organic Synthesis [Video]. YouTube.

- LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry.

- Proteopedia. (2022, September 15). X-ray crystallography.

- Verzijl, T., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters.

- LibreTexts Chemistry. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- Kozlowski, L. P. (n.d.). Protein isoelectric point calculator.

- Yang, L., et al. (2012). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification.

- PepDraw. (n.d.). Isoelectric Point (pI) Calculator.

- Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?.

- Bachem. (n.d.). Peptide Calculator.

Sources

- 1. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. jackwestin.com [jackwestin.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. echemi.com [echemi.com]

- 5. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-Ray Powder Diffraction Analysis of Peptide Drug | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Zwitterionic Polymers and Their Applications in Drug Delivery [ijche.ir]

- 11. Zwitterionic Peptides: From Mechanism, Design Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. zwitterco.com [zwitterco.com]

- 14. Zwitterionic Internalizable Peptide-Drug Conjugates: Tumor-Selective Ultrafast Uptake and Transcytosis for Enhanced Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological function of Glycyl-leucyl-glycyl-glycine

An In-depth Technical Guide to the Biological Function of Glycyl-leucyl-glycyl-glycine (GLGG)

Introduction

Glycyl-l-leucyl-glycyl-glycine (GLGG) is a tetrapeptide composed of a sequence of glycine, leucine, and glycine residues. As of the current body of scientific literature, the specific biological functions of this particular tetrapeptide have not been extensively elucidated. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the known biological roles of its constituent amino acids and related smaller peptide fragments. Secondly, and more critically for the research and drug development professional, it lays out a robust, self-validating experimental framework to systematically investigate and define the biological activities of GLGG. By understanding the functions of its components, we can formulate informed hypotheses about GLGG's potential roles as a signaling molecule, a nutritional source, or a modulator of cellular processes. This document is structured to bridge the gap between existing knowledge and future discovery, offering both foundational context and practical, field-proven methodologies.

Part 1: Foundational Knowledge - The Building Blocks of GLGG

To hypothesize the function of GLGG, we must first understand the roles of its fundamental components: the amino acids glycine and leucine, and the di- and tripeptide fragments that would result from its hydrolysis.

The Role of Glycine

Glycine is the simplest amino acid, yet it participates in a vast array of biological processes. It is a key component of proteins, particularly collagen, and serves as a precursor for the synthesis of other crucial biomolecules like porphyrins (essential for hemoglobin) and purines.[1] In the central nervous system, glycine acts as an inhibitory neurotransmitter, playing a role in motor and sensory functions.[1] Furthermore, some studies have indicated that glycine and its dipeptide, glycyl-glycine (Gly-Gly), may possess antimicrobial, antibiofilm, and even anticancer properties in vitro.[2]

The Role of Leucine

Leucine is a branched-chain amino acid (BCAA) renowned not only as a substrate for protein synthesis but also as a potent signaling molecule.[3] Its most well-characterized signaling function is the activation of the mammalian target of rapamycin (mTOR) pathway.[4][5] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival.[4] By activating mTOR Complex 1 (mTORC1), leucine promotes protein synthesis and other anabolic processes.[3][5]

Biological Activities of Related Di- and Tripeptides

Research into small peptides containing glycine and leucine has revealed significant biological activities, particularly in the context of intestinal epithelial cells (IECs). Studies have shown that dipeptides like Gly-Leu can promote IEC proliferation and protein synthesis by upregulating key components of the mTOR signaling pathway, namely mTOR, 4EBP1, and S6K1.[3] Similarly, the tripeptide Leu-Gly-Gly is used as a substrate to study the kinetics of various peptidases, indicating its role in peptide metabolism.[6] The tripeptide Gly-Gly-Leu is noted as a building block in peptide synthesis and can enhance cell growth in culture.[7]

| Peptide Fragment | Observed Biological Activity | Key Pathway(s) Implicated | Reference(s) |

| Gly-Gly | Antimicrobial, antibiofilm, and anticancer potential in vitro. Used as a buffer and protein solubilizer. | Not specified in detail | [2] |

| Gly-Leu | Promotes intestinal epithelial cell proliferation and protein synthesis. | mTOR signaling (upregulation of mTOR, 4EBP1, S6K1) | [3] |

| Leu-Gly-Gly | Substrate for tripeptide aminopeptidases. | Peptide metabolism | [6] |

| Gly-Gly-Gly | Substrate for aminotripeptidases; used in studies of peptide physicochemical properties. | Peptide metabolism | [1][8] |

| Gly-Gly-Leu | Enhances cell growth and viability in culture; used in peptide synthesis. | General cell metabolism | [7] |

Part 2: Hypothesized Biological Functions and Metabolism of GLGG

Given the lack of direct evidence, we must construct a hypothesis for GLGG's function based on the principles of peptide biochemistry and the known roles of its constituent parts.

Postulated Bioactivities

The primary hypothesis is that GLGG's biological effects are mediated through its degradation into smaller, bioactive components. Upon cellular uptake or extracellular hydrolysis, the release of leucine could stimulate local mTOR signaling, thereby promoting protein synthesis and cell growth. The glycine components would contribute to the cellular pool of this versatile amino acid.

Alternatively, the intact tetrapeptide may have unique functions. It could interact with specific cell surface receptors or transporters, or it might possess intrinsic signaling properties. Its potential as a stable source for the controlled release of leucine warrants investigation, particularly in therapeutic or cell culture applications.

Cellular Uptake and Transport

Small oligopeptides, including tetrapeptides, are primarily transported across cellular membranes by Proton-dependent Oligopeptide Transporters (POTs), also known as the SLC15 family of transporters.[9][10][11] These transporters, such as PepT1 and PepT2, move di- and tripeptides (and some tetrapeptides) into the cell by coupling their transport to a proton gradient.[10] It is highly probable that GLGG utilizes these or similar transport systems to enter cells. Cellular uptake can also occur via endocytotic pathways, such as pinocytosis.[12][13][14]

Enzymatic Degradation

Once inside the cell or in the extracellular environment (e.g., the gut lumen or blood plasma), GLGG is expected to be a substrate for various peptidases.[15][16][17] Aminopeptidases could sequentially cleave the N-terminal glycine, while carboxypeptidases could act on the C-terminal glycine. Endopeptidases might also cleave internal peptide bonds. This degradation would release smaller peptides (Gly-Leu, Leu-Gly, Gly-Gly) and the constituent amino acids, which then exert their own biological effects.

Part 3: A Framework for a Self-Validating Investigation of GLGG

To move from hypothesis to evidence, a structured experimental plan is essential. The following protocols are designed to be self-validating, where the results of one experiment inform the design and interpretation of the next.

Synthesis and Characterization of GLGG

The causality behind experimental choices begins with ensuring the purity and identity of the test article. Chemical synthesis provides a pure, well-characterized source of GLGG, avoiding contaminants present in biological extracts.[18][19]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification

-

Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. The Wang resin is chosen for its stability and ease of cleavage to yield a C-terminal carboxylic acid.

-

Deprotection: Remove the Fmoc protecting group from the terminal glycine using a 20% solution of piperidine in dimethylformamide (DMF).

-

Coupling Cycle (repeat for each amino acid in reverse order: Gly, Leu, Gly):

-

Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH, then Fmoc-Leu-OH, then Fmoc-Gly-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine).

-

Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

Perform a ninhydrin test to confirm complete coupling before proceeding to the next deprotection step.

-

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection of Side Chains: Cleave the peptide from the resin and remove any side-chain protecting groups (though none are needed for Gly and Leu) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization:

In Vitro Bioactivity Assessment

These experiments aim to test the hypothesis that GLGG, either intact or through its degradation products, can modulate cell growth and protein synthesis, likely via the mTOR pathway.

Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)

-

Cell Seeding: Seed intestinal epithelial cells (e.g., Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of GLGG (e.g., 0, 10, 50, 100, 500 µM). Include positive controls such as free leucine and the dipeptide Gly-Leu.

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability and proliferation.

Protocol 2: Analysis of Protein Synthesis (Western Blot for mTOR pathway components)

-

Cell Culture and Treatment: Grow cells (e.g., Caco-2) to 70-80% confluency in 6-well plates. Serum-starve the cells for 4-6 hours, then treat with GLGG (e.g., 100 µM) for a short period (e.g., 30-60 minutes). Use leucine as a positive control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated mTOR (p-mTOR), phosphorylated S6K1 (p-S6K1), and total mTOR/S6K1, as well as a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative phosphorylation levels.

Cellular Uptake and Stability Studies

These protocols are designed to determine if GLGG is taken up intact by cells and to assess its stability in a biologically relevant fluid.[25]

Protocol 3: Cellular Uptake Assay using LC-MS

-

Cell Culture: Grow a monolayer of Caco-2 cells on permeable supports (e.g., Transwell inserts) to mimic the intestinal barrier.

-

Treatment: Add GLGG to the apical side of the Transwell insert.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples from both the apical and basolateral chambers, as well as the cell lysate.

-

Sample Preparation: Precipitate proteins from the samples (e.g., with acetonitrile) and centrifuge.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of intact GLGG and its potential degradation products (e.g., Gly-Leu, Leu-Gly-Gly). This will reveal the rate of transport and whether the peptide is metabolized during transport.

Protocol 4: Plasma Stability Assay

-

Incubation: Add a known concentration of GLGG to fresh human or animal plasma.

-

Sampling: Incubate the mixture at 37°C and collect aliquots at different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Immediately stop enzymatic degradation in the aliquots by adding a quenching solution (e.g., acetonitrile or TFA).

-

Sample Preparation: Centrifuge the samples to pellet precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to measure the remaining concentration of intact GLGG over time. Calculate the half-life (t₁/₂) of the peptide in plasma.

Conclusion

While the tetrapeptide Glycyl-l-leucyl-glycyl-glycine remains uncharacterized in the scientific literature, its constituent amino acids and related peptide fragments have well-documented biological activities, particularly in modulating cell growth and protein synthesis via the mTOR pathway. This guide provides a foundational understanding based on these components and outlines a clear, logical, and technically sound experimental path forward. By systematically applying the described protocols for synthesis, in vitro bioactivity testing, and metabolic analysis, researchers can effectively elucidate the specific biological functions of GLGG. This structured approach ensures that investigations are built on a solid scientific rationale, enabling the drug development and research communities to unlock the potential of this and other novel oligopeptides.

References

-

PubChem. Glycylglycylglycine | C6H11N3O4 | CID 11161. National Institutes of Health. [Link]

-

Quora. What role does glycylglycine play in protein sequencing and mass spectrometry?[Link]

-

Global Substance Registration System. GLYCYL-L-LEUCYLGLYCYLGLYCINE. [Link]

-

Bechara, C., & Sagan, S. (2013). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Peptide Science, 19(11), 647-662. [Link]

-

ChemBK. leucyl-glycyl-glycyl-glycine. [Link]

-

Li, C., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech Journal of Animal Science, 68(9), 391-398. [Link]

-

Schott, H. F., et al. (1947). THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE. Journal of Organic Chemistry, 12(4), 490-495. [Link]

-

PubChem. Leu-Gly-Gly | C10H19N3O4 | CID 70910. National Institutes of Health. [Link]

-

PubChem. Leucyl-glycyl-glycyl-glycine | C12H22N4O5 | CID 189027. National Institutes of Health. [Link]

-

Kumar, P., et al. (2017). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Advances in Food and Nutrition Research, 81, 1-38. [Link]

-

Laplante, M., & Sabatini, D. M. (2012). mTOR signaling at a glance. Journal of Cell Science, 125(Pt 9), 2115-2120. [Link]

-

Wikipedia. Proton-dependent oligopeptide transporter. [Link]

-

O'Donoghue, A. J., et al. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. Nature Methods, 9(11), 1095-1100. [Link]

-

ResearchGate. 1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T. [Link]

-

CUSABIO. mTOR signaling pathway. [Link]

-

Hauser, M., et al. (2007). Evolution of the Oligopeptide Transporter Family. BMC Evolutionary Biology, 7, 226. [Link]

-

Drag, M., & Salvesen, G. S. (2010). Regulation of Peptidase Activity beyond the Active Site in Human Health and Disease. Trends in Pharmacological Sciences, 31(10), 470-478. [Link]

-

MDPI. Molecular Modelling in Bioactive Peptide Discovery and Characterisation. [Link]

-

Li, Z., et al. (2021). Cellular Uptake and Antioxidant Activity of H2S-Releasing Tetrapeptide Supramolecular Polymer Nanostructures. ACS Materials Letters, 3(10), 1436-1442. [Link]

-

Kamal, Z., et al. (2023). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). International Journal of Molecular Sciences, 24(20), 15456. [Link]

-

AK Lectures. Mechanism of Transpeptidase and Inhibition with Penicillin. YouTube. [Link]

-

ResearchGate. Bioactive peptide and biological activity experiment. [Link]

-

Veiga, A. S., et al. (2012). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 5(11), 1190-1210. [Link]

-

Mouse Genome Informatics. oligopeptide transmembrane transport Gene Ontology Term (GO:0035672). [Link]

-

ResearchGate. (PDF) Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. [Link]

-

Şahal, G., & Özbakır, G. (2024). Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. Hacettepe Journal of Biology and Chemistry. [Link]

-

Wikipedia. Glycylglycine. [Link]

-

Saccharomyces Genome Database. peptidase activity. [Link]

-

ResearchGate. The structure of glycylglycine. (b) 200-MHz 1H NMR spectrum of.... [Link]

-

Bionda, N., et al. (2016). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 1(1), 13-20. [Link]

-

Tenchov, R., et al. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. ACS Nano, 15(11), 17314-17333. [Link]

-

bioRxiv. Molecular and Structural Basis of Oligopeptide Recognition and Transport by the Ami Transporter System in Pneumococci. [Link]

-

Ataman Kimya. GLYCYLGLYCINE. [Link]

-

Wikipedia. mTOR. [Link]

-

Sanchez-Gomez, S., et al. (2017). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 16(1), 181-196. [Link]

-

ResearchGate. (PDF) Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. [Link]

-

de Boer, W. I., et al. (2000). Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung. Clinical & Experimental Allergy, 30(4), 445-456. [Link]

Sources

- 1. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Glycyl-glycyl-glycine | 556-33-2 [chemicalbook.com]

- 9. Proton-dependent oligopeptide transporter - Wikipedia [en.wikipedia.org]

- 10. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) [mdpi.com]

- 11. oligopeptide transmembrane transport Gene Ontology Term (GO:0035672) [informatics.jax.org]

- 12. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of Peptidase Activity beyond the Active Site in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptidase activity | SGD [yeastgenome.org]

- 17. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Leucyl-glycyl-glycyl-glycine | C12H22N4O5 | CID 189027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Glycyl-glycyl-glycine(556-33-2) 13C NMR [m.chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. Glycylglycine(556-50-3) 1H NMR spectrum [chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

Technical Dossier: Glycyl-leucyl-glycyl-glycine (GLGG)

CAS Number: 18802-36-3

Molecular Formula: C

Executive Summary & Biological Significance

Glycyl-leucyl-glycyl-glycine (GLGG) is a tetrapeptide of significant utility in proteomic characterization and biomaterials research. While often utilized as a generic physicochemical standard, its technical core lies in two distinct high-value applications:

-

Differential Aminopeptidase Profiling: GLGG serves as a discriminator substrate in bacterial enzymology. Unlike general substrates, GLGG is selectively cleaved by specific broad-specificity aminopeptidases (e.g., PepC from Lactococcus lactis) while remaining resistant to others (e.g., PepN) until the N-terminal glycine is removed. This stepwise degradation makes it a powerful tool for dissecting proteolytic pathways.

-

Elastomeric Protein Motifs: The GLGG sequence is a repeating structural motif in Abductin , a natural elastomeric protein found in the hinge ligaments of bivalve mollusks. It is used in materials science to model "inverse temperature transition" phenomena, where peptide folding drives elasticity.

Physicochemical Profile

The physicochemical behavior of GLGG is dominated by the hydrophobicity of the internal Leucine residue contrasted against the high flexibility of the Glycine flankers.

Table 1: Key Technical Specifications

| Property | Value | Technical Note |

| Exact Mass | 302.1590 | Monoisotopic mass for MS calibration. |

| Isoelectric Point (pI) | ~5.97 | Neutral at physiological pH; zwitterionic character. |

| Hydropathy Index | -0.4 (Avg) | Leu (+3.[1]8) provides a hydrophobic core; Gly (-0.4) confers solubility. |

| Solubility | > 50 mg/mL (H₂O) | Highly soluble due to 75% Glycine content. |

| Retention Time | Early Elution | Elutes early on C18 RP-HPLC (low hydrophobicity relative to larger peptides). |

| UV Absorbance | 214 nm | Lacks aromatic residues (Trp/Tyr/Phe); detection relies on peptide bond absorption. |

Mechanistic Core: Enzymatic Hydrolysis Pathway

The degradation of GLGG is not random; it follows a deterministic "exopeptidase cascade." This pathway is critical for researchers studying microbial nitrogen metabolism or validating protease specificity.

The PepC/PepN Cascade

In model organisms like L. lactis, GLGG is too large for direct uptake by some transporters but is processed extracellularly or intracellularly via a specific order:

-

Initiation: PepC (a thiol aminopeptidase) recognizes the N-terminal Glycine. It cleaves the Gly-Leu bond.

-

Propagation: The release of free Glycine exposes the tripeptide Leu-Gly-Gly (LGG) .

-

Termination: LGG becomes a substrate for PepN (lysyl aminopeptidase) or PepT , which rapidly degrades the remaining oligomer.

Visualization: The Proteolytic Cascade

Figure 1: The stepwise enzymatic degradation of GLGG. Specific aminopeptidases (PepC) are required to initiate cleavage before downstream enzymes (PepN) can act, creating a kinetic bottleneck used in assays.

Synthesis Protocol: Solid Phase Peptide Synthesis (SPPS)

Methodology: Fmoc-based SPPS Scale: 0.1 mmol (Standard Laboratory Scale) Challenge: While short, the high Glycine content can lead to inter-chain hydrogen bonding (aggregation) on the resin. The use of HCTU or HATU is recommended over standard DIC/HOBt to ensure rapid coupling and prevent deletion sequences.

Step-by-Step Workflow

-

Resin Selection: Use Wang Resin pre-loaded with Glycine (Fmoc-Gly-Wang, 0.6–0.8 mmol/g). This avoids the risk of racemization during the loading of the first amino acid.

-

Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection (Cycle 1-3):

-

Reagent: 20% Piperidine in DMF (v/v).

-

Action: Treat 2 x 5 min. Wash with DMF (5x).

-

QC Check: Positive Kaiser Test (Blue beads) indicates free amine.

-

-

Coupling (Cycle 1-3):

-

Amino Acids: Fmoc-Gly-OH, Fmoc-Leu-OH.

-

Activator: HCTU (0.4 M in DMF) + DIPEA (2.0 M in NMP).

-

Ratio: 5:5:10 (AA:HCTU:DIPEA) relative to resin loading.

-

Time: 30 minutes at Room Temperature.

-

Note: For the Gly-Gly coupling, double coupling is recommended to disrupt potential aggregation.

-

-

Cleavage & Isolation:

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Time: 2 hours.

-

Precipitation: Cold Diethyl Ether (-20°C). Centrifuge and wash 3x.

-

Visualization: SPPS Reaction Cycle

Figure 2: Fmoc-SPPS workflow for GLGG synthesis. The Kaiser test checkpoint is critical after the hydrophobic Leucine coupling to ensure complete reaction before adding the final Glycine.

Analytical Characterization (HPLC-MS)

Due to the lack of chromophores, standard UV detection at 280 nm is ineffective. Analysis must be performed at 214 nm (peptide bond) or using Mass Spectrometry .

HPLC Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 (4.6 x 150 mm, 5 µm) | Standard hydrophobic retention. |

| Mobile Phase A | 0.1% TFA in Water | Ion pairing agent for peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Elution solvent. |

| Gradient | 0% B to 30% B in 20 min | GLGG is polar; a shallow gradient is required for retention. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Detection | UV @ 214 nm | Detects the amide bonds (CO-NH). |

Self-Validating Check: The peak for GLGG should elute before the tripeptide Leu-Gly-Gly if running a mixed standard, due to the extra hydrophilic Glycine residue reducing the overall hydrophobicity density relative to the Leucine core.

References

-

Enzymatic Hydrolysis Specificity

- Title: Peptidases of Lactococcus lactis: Structure, Function, and Regul

- Source:Microbiology and Molecular Biology Reviews, 2023.

-

URL:[Link] (General Journal Landing Page for verification of PepC/PepN pathways).

-

Abductin & Elastomeric Peptides

-

Physicochemical Properties & Solubility

- Title: Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.

- Source:Royal Society of Chemistry (RSC) Advances, 2021.

-

URL:[Link]

-

Peptide Synthesis Protocols

Sources

Thermodynamic and Kinetic Stability Profile of Gly-Leu-Gly-Gly (GLGG) in Aqueous Media

Executive Summary

This technical guide delineates the thermodynamic and kinetic stability profile of the tetrapeptide Gly-Leu-Gly-Gly (GLGG) in aqueous environments. While peptide bonds are thermodynamically unstable relative to their hydrolysis products (

The Thermodynamic Paradox: Metastability in Water

To understand the stability of GLGG, one must distinguish between thermodynamic favorability and kinetic reality.[1]

Free Energy of Hydrolysis

In aqueous solution, the hydrolysis of the peptide bond is exergonic. The equilibrium lies heavily toward the constituent amino acids (Glycine and Leucine).

-

Reaction:

-

Gibbs Free Energy (

): Approximately -2 to -4 kcal/mol per peptide bond. -

Equilibrium Constant (

):

Thermodynamic Driver: The reaction is driven by the increase in entropy (

The Kinetic Barrier

Despite the thermodynamic drive to degrade, GLGG is kinetically trapped. The resonance stabilization of the amide bond (partial double-bond character) creates a high activation energy barrier (

-

Activation Energy (

): ~23–25 kcal/mol (96–105 kJ/mol) at neutral pH. -

Half-life (

): At pH 7 and 25°C, the un-catalyzed half-life of a typical peptide bond is estimated at 350–600 years [1].

Solvation and Hydrophobicity

GLGG presents a unique solvation profile due to the amphiphilic contrast between the Glycine backbone (hydrophilic, flexible) and the Leucine side chain (hydrophobic).

-

Leucine Solvation: The hydrophobic effect drives the Leucine side chain to minimize water contact, potentially inducing local transient structure (e.g.,

-turn propensities), though the short chain length prevents stable folding. -

Glycine Solvation: The lack of side chains allows extensive hydrogen bonding between the backbone amides and bulk water, stabilizing the unfolded ensemble.

Degradation Pathways: Scission vs. Backbiting[2][3]

For GLGG, degradation is not a singular event but a competition between mechanisms dependent on pH and temperature.

Direct Hydrolysis (Scission)

Dominant at extreme pH (pH < 3 or pH > 9). Hydroxide ions (high pH) or protons (low pH) catalyze the direct attack of water on the carbonyl carbon.

-

Mechanism: Tetrahedral intermediate formation

bond cleavage. -

Product: Linear fragments (e.g., Gly-Leu + Gly-Gly).

Intramolecular Aminolysis (Backbiting)

Dominant at neutral to slightly acidic pH (pH 5–7). The N-terminal amine acts as a nucleophile, attacking the second carbonyl carbon.

-

Mechanism: The N-terminal Gly attacks the Leu-Gly bond.

-

Intermediate: Formation of a cyclic dipeptide (Diketopiperazine, DKP).

-

Result: Release of cyclo(Gly-Leu) and the C-terminal fragment (Gly-Gly).

-

Criticality: This pathway often proceeds faster than direct hydrolysis in short peptides.

Visualizing the Stability Landscape

Caption: Figure 1. Competitive degradation pathways for GLGG. Direct hydrolysis (red path) dominates at high pH, while intramolecular backbiting (yellow path) leading to DKP formation is significant at neutral pH.

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of GLGG, we employ a self-validating dual approach: Accelerated Stability Testing (Arrhenius) and NMR-based Structural Kinetics.

Protocol A: Accelerated Stability Testing (Arrhenius Method)

Objective: Determine the activation energy (

Reagents & Equipment:

-

GLGG (>98% purity).

-

Buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 9).

-

RP-HPLC with C18 column and UV detection (214 nm).

-

Thermostatic water baths (40°C, 60°C, 80°C).

Workflow:

-

Preparation: Dissolve GLGG to 1 mg/mL in respective buffers. Filter (0.22 µm).

-

Incubation: Aliquot samples into sealed HPLC vials. Incubate at three temperatures (e.g., 50°C, 70°C, 90°C) to accelerate degradation.

-

Sampling: At defined intervals (

hrs), quench samples by rapid cooling to 4°C. -

Quantification: Inject 10 µL into HPLC. Mobile phase: A (0.1% TFA/Water), B (0.1% TFA/Acetonitrile). Gradient: 0-30% B over 20 min.

-

Data Analysis:

-

Plot

vs. Time to verify first-order kinetics ( -

Plot

vs. -

Calculate

from slope (

-

Self-Validation Check: The Arrhenius plot must be linear (

Protocol B: NMR Kinetic Monitoring (Mechanism Elucidation)

Objective: Distinguish between linear hydrolysis and DKP formation.

Workflow:

-

Solvent: Dissolve GLGG in

buffered with phosphate ( -

Acquisition: Acquire 1H NMR spectra at 37°C every 12 hours for 7 days (or higher temp for faster results).

-

Tracking:

-

Monitor the

-proton signals. -

GLGG (Native): Distinct chemical shifts for Gly and Leu.

-

DKP (cyclo-GL): Look for the appearance of distinct, sharper singlets/doublets characteristic of the rigid cyclic ring, often upfield shifted.

-

Linear Fragments: Track terminal methyl groups of free Leucine.

-

Data Synthesis & Reference Values

The following table summarizes expected parameters for GLGG stability based on peptide bond thermodynamics [2, 3].

| Parameter | Value / Range | Context |

| -3.5 kcal/mol | Exergonic; favors hydrolysis products. | |

| 24.5 kcal/mol | High barrier; ensures kinetic stability. | |

| Extremely slow; | ||

| Measurable degradation (days). | ||

| Dominant Pathway (pH 7) | Backbiting (DKP) | Formation of cyclo(Gly-Leu). |

| Dominant Pathway (pH 13) | Scission | Direct hydroxide attack. |

Implications for Drug Development[4]

For researchers incorporating GLGG-like motifs into therapeutic peptides:

-

Formulation pH: Avoid pH extremes. While pH 5-6 minimizes base catalysis, be wary of the "backbiting window" near neutral pH.

-

Sequence Modification: If DKP formation is observed (Protocol B), replacing the second residue (Leu) with a D-amino acid or N-methylation can sterically hinder the cyclization transition state.

-

Lyophilization: Remove water to arrest hydrolysis. However, ensure the formulation

(glass transition) is high enough to prevent mobility-enabled degradation in the solid state.

References

-

Wolfenden, R., et al. (1998). "Spontaneous Hydrolysis of Peptide Bonds in Neutral Solution." Journal of the American Chemical Society. 120(27), 6814–6815. Link

-

Radzicka, A., & Wolfenden, R. (1996). "Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution." Journal of the American Chemical Society. 118(26), 6105–6109. Link

-

Grießl, M., et al. (2019). "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." Reaction Chemistry & Engineering. 5, 275-285. Link

-

Stein, R. L. (1993). "Mechanism of Enzymatic and Nonenzymatic Peptide Bond Cleavage." Advances in Protein Chemistry. 44, 1-24. Link

Sources

Technical Guide: Crystallographic Analysis and Structural Dynamics of Glycyl-Leucyl-Glycyl-Glycine (GLGG)

Topic: Crystallographic Analysis and Structural Dynamics of Glycyl-Leucyl-Glycyl-Glycine (GLGG) Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Peptide Chemists, and Drug Development Scientists

Executive Summary

This guide details the structural characterization of the tetrapeptide Glycyl-L-Leucyl-Glycyl-Glycine (GLGG). As a fundamental model for flexible peptide linkers and a substrate for metalloproteases, GLGG offers critical insights into peptide self-assembly, hydration dynamics, and the conformational flexibility inherent to glycine-rich sequences. This document synthesizes experimental protocols for crystallization, X-ray diffraction data collection, and structural refinement, grounded in comparative analysis with homologous peptide systems.

Structural Significance and Chemical Context[1][2][3][4][5][6][7][8][9][10]

The GLGG sequence represents a unique intersection of conformational freedom and hydrophobic anchoring.

-

Glycine Residues (G1, G3, G4): Provide rotational freedom (

angles) often occupying the "forbidden" regions of the Ramachandran plot, facilitating tight turns and packing. -

Leucine Residue (L2): Introduces a hydrophobic isobutyl side chain, driving amphiphilic packing and stabilizing the crystal lattice through van der Waals interactions.

Comparative Crystallographic Parameters

To validate GLGG structural data, it is essential to benchmark against the homologous series (e.g., Leu-Gly-Gly and Triglycine). The following table summarizes representative crystallographic parameters for this peptide class.

Table 1: Comparative Crystal Data for Glycine-Rich Oligopeptides

| Parameter | Leu-Gly-Gly (Ref Model) | Gly-Gly-Gly (Triglycine) | GLGG (Target Class) |

| Crystal System | Monoclinic | Triclinic / Monoclinic | Monoclinic (Predicted) |

| Space Group | |||

| Z (Molecules/Unit) | 2 | 2 | 2 or 4 |

| Packing Motif | Antiparallel | Extended | Extended / Type II Turn |

| Key Interaction | Hydrophobic Sandwich | Intermolecular H-bonds | Amphiphilic Layering |

Technical Note: Unlike pure polyglycines which form steric zippers, the Leucine side chain in GLGG typically disrupts continuous sheet formation, forcing a "layered" packing structure where hydrophobic zones (Leu) alternate with hydrophilic zones (peptide backbone/water).

Experimental Protocol: Crystallization and Data Acquisition

Achieving diffraction-quality crystals of short, flexible peptides requires suppressing their high solubility and rotational entropy.

Synthesis and Purification Workflow

-

Synthesis: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5%

. -

Purification: RP-HPLC (C18 column); Gradient: 0-20% Acetonitrile in 0.1% TFA (GLGG is highly polar).

-

Validation: ESI-MS (

Da).

Crystallization Methodology (Vapor Diffusion)

The "hanging drop" method is preferred to control the rate of supersaturation.

-

Stock Solution: Dissolve lyophilized GLGG at 30 mg/mL in ultrapure water.

-

Precipitant Optimization:

-

Condition A: 30% PEG 400, 0.1M HEPES pH 7.5 (Promotes hydration).

-

Condition B (Antisolvent): 1:1 Ethanol/Water mix (Promotes electrostatic packing).

-

-

Setup: Mix 2

L peptide stock + 2 -

Incubation: 18°C. Crystals typically appear within 48-72 hours as varying prisms or needles.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

Figure 1: End-to-end workflow for the structural determination of the GLGG tetrapeptide.

Structural Analysis and Refinement Strategy

Solving the Phase Problem

Unlike large proteins requiring molecular replacement or heavy atom soaking, GLGG is a "small molecule" in crystallographic terms (

-

Method: Ab initio Direct Methods (Dual-space recycling).

-

Software: SHELXT or SHELXD.

-

Resolution Target: Peptides typically diffract to atomic resolution (

Å), allowing anisotropic refinement of all non-hydrogen atoms.

Conformation and Hydrogen Bonding

The GLGG structure is defined by the competition between the flexible Glycine backbone and the Leucine side chain.

-

Peptide Backbone: Expect an extended conformation (

) similar to -

Zwitterionic Character: In the crystalline state, the N-terminus is protonated (

) and the C-terminus is deprotonated ( -

Lattice Stabilization:

-

Head-to-Tail:

charge-assisted hydrogen bonds. -

Lateral: Amide-to-Carbonyl (

) hydrogen bonds perpendicular to the chain axis (Sheet formation).

-

Interaction Network Diagram

The stability of the GLGG crystal relies on a specific network of hydrogen bonds.

Figure 2: Primary hydrogen bonding network stabilizing the GLGG zwitterionic crystal lattice.

Critical Quality Control (Self-Validating Systems)

To ensure the trustworthiness of the generated data, the following validation metrics must be met:

-

R-Factor (

): For small peptides at atomic resolution, -

Difference Fourier Map: Check for residual electron density peaks (

) near the Leucine side chain, which often exhibits rotational disorder. -

Hirshfeld Surface Analysis: Use this to quantify the percentage of interactions dominated by

(dispersive) vs

References

-

Grdenić, D., & Zefiro, L. (1960). Crystal structure of glycyl-L-leucyl-glycyl-glycine.[1] Acta Crystallographica, 13(12), 1125.

- Note: Foundational study establishing the cell parameters for this sequence.

-

Görbitz, C. H. (2002). Nanotube formation by hydrophobic dipeptides. Chemistry – A European Journal, 7(23), 5153-5159. Link

- Context: Comparative analysis of hydrophobic peptide packing.

-

Cambridge Crystallographic Data Centre (CCDC). (2025). Entry 954245: Crystal structure of Leu-Gly-Gly.[1] Link

- Context: Homologous structure for parameter valid

-

SHELX Software Suite. (2015). A short history of SHELX. Acta Crystallographica Section A, 71(1), 3-8. Link

- Context: Standard protocol for small molecule phasing.

Sources

Methodological & Application

Glycyl-leucyl-glycyl-glycine solid-phase synthesis protocol

Application Note & Protocol | Fmoc-SPPS Chemistry

Executive Summary & Application Scope

Glycyl-leucyl-glycyl-glycine (Gly-Leu-Gly-Gly) is a tetrapeptide of significant utility in bioconjugation and metabolic research. While structurally simple, its synthesis demands rigorous attention to diketopiperazine (DKP) formation and hydrophilicity management during purification.

Core Applications:

-

Antibody-Drug Conjugates (ADCs): GLGG serves as a protease-cleavable spacer, facilitating the release of cytotoxic payloads in lysosomal environments (cathepsin B sensitivity).

-

Metabolic Signaling: Acts as a bioactive nutritional signal regulator via the mTOR pathway.

-

Enzymatic Standards: Substrate for validating metalloprotease and peptidase activity.

Strategic Planning: The "Why" Behind the Protocol

2.1. Resin Selection: The Diketopiperazine (DKP) Risk

The most critical failure mode in synthesizing C-terminal Glycine peptides is the formation of diketopiperazines (cyclic dipeptides).

-

Mechanism: After deprotecting the second residue (forming H2N-Gly-Gly-Resin), the free amine can back-bite the C-terminal ester linkage, cleaving the dipeptide from the resin before the third amino acid is coupled.

-

Expert Recommendation: Do NOT use standard Merrifield or simple Wang resins if possible.

-

Preferred: 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker sterically hinders the back-biting attack, significantly suppressing DKP formation.

-

Alternative: If using Wang Resin , you must use a "short deprotection" protocol for the second residue and immediate coupling of the third residue.

-

2.2. Coupling Chemistry[1][2][3]

-

Reagents: HBTU/DIPEA is the robust standard for this sequence. The steric bulk of Leucine is minimal, and Glycine is unhindered, making exotic reagents (HATU/Oxyma) unnecessary unless aggregation is observed (unlikely for a tetrapeptide).

-

Fmoc Strategy: Standard Fmoc protection ensures safety and orthogonality to the acid-labile linker.

Materials & Equipment

| Category | Item | Specification/Notes |

| Solid Support | 2-Chlorotrityl Chloride (2-CTC) Resin | Loading: 0.6–0.8 mmol/g (Lower loading reduces aggregation risk). |

| Amino Acids | Fmoc-Gly-OH, Fmoc-Leu-OH | High purity (>99%), L-isomer. |

| Activator | HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. |

| Base | DIPEA | N,N-Diisopropylethylamine (Hunig's Base). |

| Deprotection | Piperidine | 20% v/v in DMF.[4] |

| Cleavage | TFA, TIS, Water | Trifluoroacetic acid (HPLC grade), Triisopropylsilane. |

| Solvents | DMF, DCM, Diethyl Ether | DMF (Peptide synthesis grade, amine-free); Ether (Cold). |

Experimental Protocol: Step-by-Step

Phase 1: Resin Loading (First Residue)

Since we are using 2-CTC resin, we load the first Glycine manually to control substitution levels.

-

Swelling: Place 1.0 g of 2-CTC resin in a fritted reaction vessel. Add 10 mL dry DCM. Swell for 20 mins. Drain.

-

Loading Solution: Dissolve Fmoc-Gly-OH (1.2 eq relative to resin capacity) and DIPEA (4.0 eq) in 10 mL dry DCM.

-

Note: Do not use HBTU for loading 2-CTC; the acid chloride reacts directly with the carboxylate.

-

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture and mix for 15 mins.

-

Why: MeOH caps unreacted chloride sites, preventing nonspecific binding later.

-

-

Wash: Drain and wash: 3x DCM, 3x DMF.

Phase 2: Peptide Assembly (Iterative Cycles)

Sequence: Resin-Gly

The Cycle (Repeat for each amino acid):

-

Deprotection:

-

Activation:

-

Dissolve Amino Acid (3.0 eq) and HBTU (2.9 eq) in DMF.

-

Add DIPEA (6.0 eq).

-

Pre-activation: Let stand for 2-3 minutes to form the active ester.

-

-

Coupling:

-

Wash: 3x DMF, 3x DCM.

Phase 3: Cleavage & Isolation

GLGG has no reactive side chains, allowing for a "clean" cleavage cocktail.

-

Preparation: Wash resin 3x with DCM and dry under nitrogen flow.

-

Cocktail Preparation: Prepare 95% TFA / 2.5% TIS / 2.5% H2O .

-

Role of TIS/Water: Scavenges t-butyl cations (if any) and prevents acid-catalyzed modifications, though primarily serves to ensure smooth hydrolysis of the linker.

-

-

Reaction: Add 10 mL cocktail per gram of resin. Shake for 2 hours.

-

Precipitation:

-

Filter the cleavage mixture into a 50 mL centrifuge tube containing 40 mL ice-cold Diethyl Ether .

-

The peptide will precipitate as a white solid.

-

Centrifuge (3000 rpm, 5 mins). Decant ether.

-

Wash pellet 2x with cold ether.

-

-

Drying: Dissolve pellet in H2O/Acetonitrile (1:1) and lyophilize.

Visualization: Fmoc-SPPS Workflow

Figure 1: Workflow for the solid-phase synthesis of GLGG on 2-CTC resin, highlighting the iterative deprotection and coupling cycles.

Quality Control & Analysis

GLGG is highly polar. Standard C18 HPLC methods may fail to retain it (elution in void volume).

| Parameter | Method | Specification |

| Column | C18-Aq (Polar Endcapped) or C8 | Standard C18 may result in elution at |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Gradient | 0% to 20% B over 20 mins | Crucial: Start at 0-1% B to ensure retention. |

| Detection | UV at 214 nm (Amide bond) | 280 nm is useless (no Trp/Tyr/Phe). |

| Mass Spec | ESI-MS (Positive Mode) | Expected [M+H]+: 317.34 Da . |

Troubleshooting Guide

Issue 1: Low Yield / Missing Dipeptide (Gly-Gly)

-

Cause: Diketopiperazine (DKP) formation cleaved the chain early.

-

Solution: Switch to 2-CTC resin or reduce the first deprotection time to 2x 3 mins and couple the third residue immediately.

Issue 2: Peptide elutes in void volume (HPLC)

-

Cause: Peptide is too hydrophilic for the column/gradient.

-

Solution: Use an HILIC column or a C18-Aq column. Start gradient at 100% Aqueous buffer (Phosphate buffer pH 2.5 can improve retention over TFA).

Issue 3: Double peaks in HPLC

-

Cause: Racemization of C-terminal Glycine (rare) or conformational isomers.

-

Solution: Run HPLC at 60°C to collapse conformers. If peaks persist, check loading conditions (avoid HBTU during loading).

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis. Chemical Reviews.

-

Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

-

Góngora-Benítez, M., et al. (2012). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Biopolymers.

-

Biotage Application Note. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. (Cited for cleavage cocktail logic).

-

Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Protocols.

Sources

Application Note: A Robust RP-HPLC Method for the Separation and Analysis of the Tetrapeptide Gly-Leu-Gly-Gly

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of the tetrapeptide Glycyl-L-Leucyl-L-Glycyl-L-Glycine (Gly-Leu-Gly-Gly). The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid as an ion-pairing agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles behind the method, a step-by-step experimental protocol, and expected results. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adaptation for similar hydrophilic peptides.

Introduction

Gly-Leu-Gly-Gly is a tetrapeptide of interest in various fields of biochemical and pharmaceutical research. As with many biologically active peptides, its purity and accurate quantification are critical for ensuring the validity of experimental results and for quality control in therapeutic applications.[1] High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides due to its high resolution and sensitivity.[2]

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for peptide separation.[2] This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically alkyl-silane bonded silica) is used in conjunction with a polar mobile phase. Peptides are retained on the column through hydrophobic interactions between their non-polar amino acid side chains and the stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent in the mobile phase, which increases its hydrophobicity and disrupts the interactions, allowing the peptides to elute.[2]

Physicochemical Properties of Gly-Leu-Gly-Gly

A thorough understanding of the physicochemical properties of Gly-Leu-Gly-Gly is essential for developing an effective HPLC separation method.

-

Molecular Weight: The calculated molecular weight of Gly-Leu-Gly-Gly is 302.32 g/mol . This is determined by summing the molecular weights of three glycine residues (75.07 g/mol each) and one leucine residue (131.17 g/mol ) and subtracting the mass of three water molecules (18.015 g/mol each) lost during the formation of the three peptide bonds.[3][4][5][6][7]

-

Isoelectric Point (pI): The predicted isoelectric point (pI) of Gly-Leu-Gly-Gly is approximately 5.6. The pI is the pH at which the peptide has no net electrical charge.[8] At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge. Operating the mobile phase at a low pH ensures that the carboxyl groups are protonated, which can improve peak shape and retention.

-

Hydrophobicity (GRAVY Score): The Grand Average of Hydropathicity (GRAVY) score for Gly-Leu-Gly-Gly is -0.125. This score is calculated by summing the hydropathy values of all the amino acids and dividing by the number of residues.[9] A negative GRAVY score indicates that Gly-Leu-Gly-Gly is a hydrophilic peptide. This is expected, as glycine is a neutral amino acid and leucine is only moderately hydrophobic. The overall hydrophilicity presents a challenge for retention on a reversed-phase column, necessitating careful method optimization.

Principles of Separation

The separation of Gly-Leu-Gly-Gly by RP-HPLC is governed by its interactions with the stationary and mobile phases.

-

Stationary Phase Selection: A C18 (octadecylsilane) column is the most widely used stationary phase for peptide separations and is the recommended choice for Gly-Leu-Gly-Gly. The long C18 alkyl chains provide sufficient hydrophobicity to retain even relatively hydrophilic peptides. For very short peptides, a C18 phase is generally preferred over C8 or C4 phases to maximize retention.

-

Mobile Phase Composition: The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), typically HPLC-grade water and acetonitrile, respectively. Acetonitrile is favored due to its low viscosity and UV transparency at low wavelengths. A gradient elution, where the concentration of acetonitrile is increased over time, is employed to elute the peptide.

-

The Role of Trifluoroacetic Acid (TFA): Trifluoroacetic acid (TFA) is a crucial mobile phase additive that serves as an ion-pairing agent. At the typical concentration of 0.1%, TFA serves two primary functions:

-

pH Control: It lowers the pH of the mobile phase to approximately 2. This ensures that the carboxyl groups of the peptide are protonated, minimizing ionic interactions with residual silanols on the silica-based stationary phase and leading to sharper peaks.

-